N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide
Description
N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted phenyl ring, an indole moiety, and a sulfamoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-13-11-15-5-3-4-6-19(15)23(13)10-9-21-27(25,26)16-7-8-17(20)18(12-16)22-14(2)24/h3-8,12-13,21H,9-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGAINBHODWNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC(=C(C=C3)F)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution on the fluoro-substituted phenyl ring can produce various substituted phenyl derivatives .
Scientific Research Applications
N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to the observed biological effects . The fluoro-substituted phenyl ring and sulfamoyl group can further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Fluoro-substituted Phenyl Compounds: Compounds such as fluoxetine and flutamide contain fluoro-substituted phenyl rings and are used in various therapeutic applications.
Sulfamoyl Compounds: Sulfamethoxazole and sulfadiazine are examples of sulfamoyl-containing compounds with antibacterial properties.
Uniqueness
N-[2-fluoro-5-[2-(2-methyl-2,3-dihydroindol-1-yl)ethylsulfamoyl]phenyl]acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
